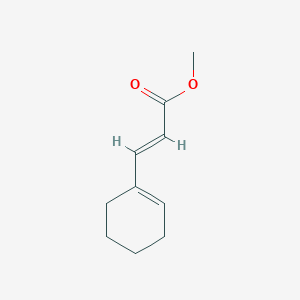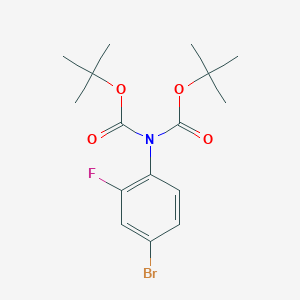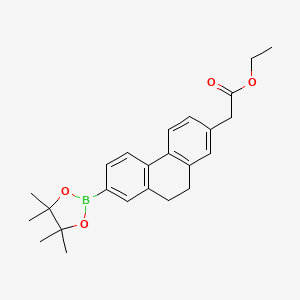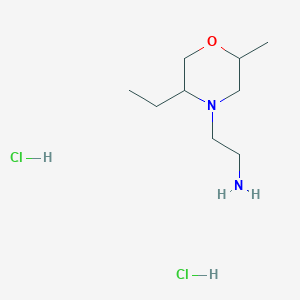
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C13H16O3. This compound is a derivative of 2-butenoic acid, featuring a phenyl group and a tert-butyl ester group. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Common reagents used in these reactions include tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The phenyl and ester groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, 1-methylethyl ester
Uniqueness
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and 1-methylethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
tert-butyl (E)-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
InChI Key |
CASHMVYHMILDBE-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)












